molecular formula C13H10Cl2N2O2 B7401487 (2-Chloropyridin-4-yl)methyl 4-amino-2-chlorobenzoate

(2-Chloropyridin-4-yl)methyl 4-amino-2-chlorobenzoate

Cat. No.: B7401487
M. Wt: 297.13 g/mol
InChI Key: QAZQTKCLUGAJAD-UHFFFAOYSA-N
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Description

(2-Chloropyridin-4-yl)methyl 4-amino-2-chlorobenzoate is an organic compound that features a pyridine ring substituted with a chlorine atom and a benzoate ester linked to an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyridin-4-yl)methyl 4-amino-2-chlorobenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloropyridine and 4-amino-2-chlorobenzoic acid.

    Esterification: The carboxylic acid group of 4-amino-2-chlorobenzoic acid is esterified with (2-chloropyridin-4-yl)methanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).

    Reaction Conditions: The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation. Solvents like dichloromethane or toluene are commonly used.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atoms.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic hydrolysis involves hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products

    Substitution: Products include azido derivatives or thiol-substituted compounds.

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Dechlorinated derivatives.

    Hydrolysis: 4-amino-2-chlorobenzoic acid and (2-chloropyridin-4-yl)methanol.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine

    Drug Development: The compound’s structure makes it a potential candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe in biological assays to study cellular processes.

Industry

    Agrochemicals: The compound can be modified to create new herbicides or pesticides.

    Dyes and Pigments: It can be used as a precursor in the synthesis of dyes and pigments for various applications.

Mechanism of Action

The mechanism by which (2-Chloropyridin-4-yl)methyl 4-amino-2-chlorobenzoate exerts its effects depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyridinium-4-hydroxybenzolate: This compound shares a similar pyridine and benzoate structure but differs in the substitution pattern and functional groups.

    4-Aminoantipyrine: This compound has a similar amino group but features a pyrazolone ring instead of a pyridine ring.

    Piperidine Derivatives: These compounds contain a six-membered ring with nitrogen and are widely used in medicinal chemistry.

Uniqueness

(2-Chloropyridin-4-yl)methyl 4-amino-2-chlorobenzoate is unique due to its specific substitution pattern and the presence of both pyridine and benzoate moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2-chloropyridin-4-yl)methyl 4-amino-2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c14-11-6-9(16)1-2-10(11)13(18)19-7-8-3-4-17-12(15)5-8/h1-6H,7,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZQTKCLUGAJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C(=O)OCC2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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